molecular formula C24H21NO4 B12401639 D-Phenyl-D5-alanine-N-FMOC

D-Phenyl-D5-alanine-N-FMOC

Cat. No.: B12401639
M. Wt: 392.5 g/mol
InChI Key: SJVFAHZPLIXNDH-NEQPNFATSA-N
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Description

D-Phenyl-D5-alanine-N-FMOC, also known as Fmoc-D-Phenylalanine-[d5], is a labelled derivative of D-Phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group and deuterium-labelled phenylalanine. Phenylalanine is an essential α-amino acid found in the breast milk of mammals and is commonly used as a dietary supplement.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved by reacting the amine group of D-Phenylalanine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which is obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of D-Phenyl-D5-alanine-N-FMOC involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the demands of global customers.

Chemical Reactions Analysis

Types of Reactions

D-Phenyl-D5-alanine-N-FMOC undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The FMOC group can be removed by reduction using piperidine.

    Substitution: The FMOC group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Piperidine is commonly used for the removal of the FMOC group.

    Substitution: Reagents such as FMOC-Cl and FMOC-OSu are used for introducing the FMOC group.

Major Products Formed

    Oxidation: Oxidized derivatives of phenylalanine.

    Reduction: Deprotected D-Phenylalanine.

    Substitution: Various FMOC-protected derivatives.

Scientific Research Applications

D-Phenyl-D5-alanine-N-FMOC has a wide range of applications in scientific research:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo.

    Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of D-Phenyl-D5-alanine-N-FMOC involves the self-assembly of the FMOC-phenylalanine molecule into hydrogels. The key role of the FMOC group and phenylalanine covalent linkage, flexibility of the phenyl side chain, pH, and buffer ions in self-assembly to gel formation is described . The collective action of different non-covalent interactions plays a role in making FMOC-phenylalanine hydrogel .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-OH: N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine.

    Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3: A deuterium-labelled derivative of FMOC-phenylalanine.

    Fmoc-Ala-OH: N-(9-Fluorenylmethoxycarbonyl)-L-alanine.

Uniqueness

D-Phenyl-D5-alanine-N-FMOC is unique due to its deuterium labelling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of the FMOC group also facilitates its use in solid-phase peptide synthesis and other applications requiring temporary protection of the amine group .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

392.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D

InChI Key

SJVFAHZPLIXNDH-NEQPNFATSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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